CRYPTOMERIN A (REFERENCE GRADE)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

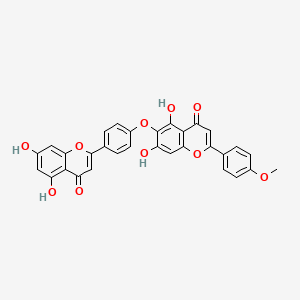

Cryptomerin A is a naturally occurring compound with the molecular formula C31H20O10. It has gained significant attention due to its potential therapeutic and environmental applications. Cryptomerin A is known for its complex structure, which includes multiple hydroxyl groups and aromatic rings.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cryptomerin A involves several steps, including the formation of key intermediates and the use of specific reagents. One common synthetic route involves the use of phenolic compounds and chromenone derivatives. The reaction conditions typically include the use of strong acids or bases as catalysts, along with controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of Cryptomerin A often involves large-scale extraction from natural sources, such as certain plant species. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Cryptomerin A. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the reference grade quality of the compound .

化学反応の分析

Types of Reactions

Cryptomerin A undergoes various chemical reactions, including:

Oxidation: Cryptomerin A can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert Cryptomerin A into its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the aromatic rings of Cryptomerin A.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds. These products have distinct chemical and physical properties that can be utilized in different applications .

科学的研究の応用

Cryptomerin A has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of environmentally friendly pesticides and herbicides

作用機序

The mechanism of action of Cryptomerin A involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in cancer cells through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases. Additionally, Cryptomerin A can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antioxidant effects .

類似化合物との比較

Similar Compounds

Cryptomerin B: Similar in structure but with different functional groups, leading to variations in biological activity.

Cryptomerin C: Another derivative with distinct chemical properties and applications.

Flavonoids: A broader class of compounds with similar aromatic structures and hydroxyl groups.

Uniqueness of Cryptomerin A

Cryptomerin A stands out due to its unique combination of hydroxyl groups and aromatic rings, which contribute to its diverse chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells and its potential use in environmentally friendly applications make it a compound of significant interest in various fields .

生物活性

Cryptomerin A is a naturally occurring compound predominantly found in Cryptomeria japonica and has garnered attention due to its diverse biological activities. This article delves into the biological activity of Cryptomerin A, highlighting its antioxidant, antimicrobial, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

Cryptomerin A is classified as a flavonoid with the molecular formula C31H20O10 and a molecular weight of 568.48 g/mol. Its structure consists of multiple aromatic rings and hydroxyl groups, which are essential for its biological activities.

Antioxidant Activity

Antioxidant activity is a significant aspect of Cryptomerin A's biological profile. Several studies have employed different assays to assess its efficacy in scavenging free radicals.

DPPH and ABTS Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging ability of compounds. The half-maximal inhibitory concentration (IC50) values indicate the concentration required to inhibit 50% of the free radical activity.

In these assays, Cryptomerin A exhibited potent antioxidant activity comparable to that of known antioxidants like ascorbic acid.

Antimicrobial Activity

Cryptomerin A also demonstrates significant antimicrobial properties against various microbial strains, making it a candidate for further research in pharmaceutical applications.

In Vitro Antimicrobial Studies

The antimicrobial efficacy was tested against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness.

These results indicate that Cryptomerin A possesses strong antimicrobial properties, particularly against pathogenic bacteria and fungi.

Anticancer Activity

Emerging research suggests that Cryptomerin A may have potential anticancer properties, particularly against human oral epidermoid carcinoma cells.

Case Study: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects of Cryptomerin A on KB cells, the compound showed an IC50 value of 6.44 μM, indicating significant cytotoxicity that is only slightly weaker than that of etoposide, a clinically used anticancer drug.

The biological activities of Cryptomerin A can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The presence of hydroxyl groups in its structure allows it to donate electrons to free radicals, neutralizing them effectively.

- Antimicrobial Mechanism : It disrupts microbial cell membranes or interferes with metabolic processes within microbial cells.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

特性

IUPAC Name |

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O10/c1-38-18-6-2-15(3-7-18)25-13-22(35)29-27(41-25)14-23(36)31(30(29)37)39-19-8-4-16(5-9-19)24-12-21(34)28-20(33)10-17(32)11-26(28)40-24/h2-14,32-33,36-37H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHZOLWNLOEMKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。